molecular formula C22H18O11 B1674408 (-)-Gallocatechin gallate CAS No. 4233-96-9

(-)-Gallocatechin gallate

Cat. No.: B1674408
CAS No.: 4233-96-9
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-NQIIRXRSSA-N
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Description

(-)-Gallocatechin gallate: is a type of catechin, a natural phenol, and antioxidant. It is predominantly found in green tea and is known for its numerous health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties . This compound has garnered significant attention due to its potential therapeutic applications in various fields.

Biochemical Analysis

Biochemical Properties

(-)-Gallocatechin gallate is known to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit both pro- and antioxidant properties . EGCG can function as an electron donor for peroxidase, resulting in the utilization of H2O2 . It also has the ability to inhibit certain enzymes such as the Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been found to suppress inflammation and aggregate formation pathways . EGCG also significantly increases the percentage of G0/G1 in the cell cycle, downregulates the expression of proteins such as p-mTOR, Cyclin D1, and Cyclin B1, and upregulates the expression of GAP43, Klotho, p-AMPK, and other proteins . These effects promote mitochondrial activity and energy metabolism, and have repair and regeneration effects on differentiated nerve cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to block infection at the entry step through interfering with the engagement of the receptor binding domain (RBD) of the viral spikes to angiotensin-converting enzyme 2 (ACE2) receptor of the host cells . EGCG also inhibits the functions of cell-envelope proteins, causing cellular damage and disruption of the cells in S. aureus .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, EGCG has been found to exhibit a sustained-release profile up to 8 days in vitro . It also has been shown to have superior antioxidative activity to free EGCG .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, EGCG at a concentration of 10 mM disrupted the barrier function of the guard cell plasma membrane, increasing its permeability to propidium iodide .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to promote the expression of uric acid secretion transporter genes (Oat1 and Oct1) while inhibiting the expression of uric acid reabsorption transporter genes (Urat1 and Glut9) in the kidney .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It has been found that EGCG exerts a cardioprotective effect by reducing myocardial infarct size . Moreover, EGCG has been shown to inhibit the transport activity of several drug transporters expressed in enterocytes, hepatocytes, and renal proximal tubular cells such as OATPs, organic cation transporters (OCTs), multidrug and toxin extrusion proteins (MATEs), and P-glycoprotein (P-gp) .

Subcellular Localization

The subcellular localization of this compound has been studied using immunohistochemistry. It has been found that vacuoles are the primary sites of localization of galloylated catechins at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Gallocatechin gallate typically involves the esterification of (-)-Gallocatechin with gallic acid. This reaction can be carried out under mild acidic conditions using catalysts such as sulfuric acid or hydrochloric acid . The reaction is usually performed at room temperature to avoid degradation of the sensitive catechin structure.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, primarily green tea leaves. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and enzymatic catalysts.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products Formed:

Properties

IUPAC Name

[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBWREPUVVBILR-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195144
Record name (-)-Gallocatechol gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4233-96-9, 68-22-4
Record name (-)-Gallocatechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4233-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Gallocatechol gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Gallocatechol gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Gallocatechin gallate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GALLOCATECHIN GALLATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ent-Gallocatechin 3-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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